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Compound of Interest

Compound Name: Carbethopendecinium bromide

Cat. No.: B080928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural

characterization of Carbethopendecinium bromide, a quaternary ammonium compound with

notable antiseptic and disinfectant properties. This document outlines detailed, plausible

experimental protocols, summarizes key quantitative data, and visualizes the synthesis and

characterization workflows.

Introduction
Carbethopendecinium bromide, chemically known as (1-ethoxy-1-oxohexadecan-2-

yl)trimethylaminium bromide, is a cationic surfactant belonging to the class of quaternary

ammonium compounds. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic

cationic head group, imparts amphiphilic properties that are crucial for its antimicrobial activity.

It is primarily used as an active ingredient in various antiseptic and disinfectant formulations.

This guide details a feasible synthetic route and the analytical methods required for its

structural confirmation and characterization.

Synthesis of Carbethopendecinium Bromide
The synthesis of Carbethopendecinium bromide can be conceptualized as a three-step

process, commencing with the esterification of palmitic acid, followed by alpha-bromination,
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and culminating in a quaternization reaction.

Synthesis Workflow

Step 1: Esterification

Step 2: α-Bromination

Step 3: Quaternization (Menshutkin Reaction)

Palmitic Acid

Ethyl Palmitate

 H₂SO₄ (cat.)
 Reflux

Ethanol

Ethyl 2-bromopalmitate

 AIBN (cat.)
 CCl₄, Reflux

N-Bromosuccinimide (NBS)

Carbethopendecinium bromide

 Acetonitrile
 Room Temp.

Trimethylamine
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A three-step synthesis of Carbethopendecinium bromide.

Experimental Protocols
Step 1: Esterification of Palmitic Acid to Ethyl Palmitate

Objective: To convert palmitic acid into its corresponding ethyl ester.

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve palmitic acid (1 molar

equivalent) in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
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Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the

mass of palmitic acid).

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, neutralize the excess acid with a saturated solution of

sodium bicarbonate.

Remove the excess ethanol under reduced pressure.

Extract the crude ethyl palmitate with diethyl ether or a similar organic solvent.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Purify the product by vacuum distillation or column chromatography on silica gel to yield

pure ethyl palmitate.

Step 2: Alpha-Bromination of Ethyl Palmitate

Objective: To introduce a bromine atom at the alpha-position of the ester.

Procedure:

In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen

inlet, dissolve ethyl palmitate (1 molar equivalent) in a dry, inert solvent such as carbon

tetrachloride.

Add N-bromosuccinimide (NBS, 1.1 molar equivalents) and a catalytic amount of a radical

initiator like azobisisobutyronitrile (AIBN).

Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by

shining a lamp on the flask.

Continue refluxing until TLC analysis indicates the consumption of the starting material.

Cool the reaction mixture and filter off the succinimide byproduct.
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Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine,

followed by water and brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure to obtain crude ethyl 2-bromopalmitate, which can be used in the next step

without further purification or purified by column chromatography.

Step 3: Quaternization of Ethyl 2-bromopalmitate

Objective: To form the quaternary ammonium salt via the Menshutkin reaction.

Procedure:

Dissolve the crude ethyl 2-bromopalmitate (1 molar equivalent) in a polar aprotic solvent

like acetonitrile or acetone in a sealed pressure tube.

Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the

solution, or add a solution of trimethylamine in a suitable solvent (e.g., THF).

Seal the tube and allow the mixture to stir at room temperature for 24-48 hours. The

product will precipitate out of the solution as a white solid.

Collect the solid product by filtration.

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

Recrystallize the crude Carbethopendecinium bromide from a suitable solvent system

(e.g., chloroform/acetone) to obtain the pure product.

Dry the purified product under vacuum.

Structural Characterization
The structure of the synthesized Carbethopendecinium bromide is confirmed through a

combination of spectroscopic methods and physical property measurements.

Characterization Workflow
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Physical Properties Spectroscopic Analysis

Purified Carbethopendecinium bromide

Melting Point Determination Solubility Tests ¹H NMR Spectroscopy ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (ESI-MS)

Structural Confirmation
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Logical flow for the structural characterization of the final product.

Physical and Spectroscopic Data
The following tables summarize the key physical properties and the expected spectroscopic

data for Carbethopendecinium bromide.

Table 1: Physical and Chemical Properties

Property Value

Chemical Formula C₂₁H₄₄BrNO₂

Molar Mass 422.48 g/mol

Appearance White to yellowish crystalline powder[1]

Melting Point 157-160 °C

Solubility Soluble in water, ethanol, and chloroform[1]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.20 q 2H -O-CH₂-CH₃

~3.60 s 9H -N⁺-(CH₃)₃

~3.50 t 1H -CH(Br)-C=O

~1.80 m 2H -CH₂-CH(Br)-

~1.25 br s 24H -(CH₂)₁₂-

~1.20 t 3H -O-CH₂-CH₃

~0.88 t 3H
-CH₂-CH₃ (end of

alkyl chain)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170 C=O (Ester carbonyl)

~68 -CH(N⁺)-

~62 -O-CH₂-CH₃

~53 -N⁺-(CH₃)₃

~32 -CH₂-CH(N⁺)-

~22-30 -(CH₂)₁₂-

~14 -O-CH₂-CH₃ and -CH₂-CH₃ (end of alkyl chain)

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2920-2850 Strong C-H stretching (alkyl chain)

~1740 Strong C=O stretching (ester)

~1470 Medium C-H bending (CH₂)

~1250-1100 Strong C-O stretching (ester)

~970 Medium
C-N⁺ stretching (quaternary

amine)

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/z Assignment

342.3
[M-Br]⁺ (C₂₁H₄₄NO₂⁺), the cationic part of the

molecule

Varies

Fragmentation patterns may include loss of the

ethyl group, cleavage of the alkyl chain, and

Hofmann elimination products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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